Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate
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Overview
Description
Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound belonging to the triazole family Triazoles are five-membered rings containing three nitrogen atoms, which contribute to their unique chemical properties and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods: In an industrial setting, the production of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions at different positions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of functionalized triazole derivatives .
Scientific Research Applications
Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological processes. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor functions by interacting with binding sites .
Comparison with Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different chemical properties.
Methyl-1H-1,2,3-triazole-5-carboxylate: A methylated derivative with distinct reactivity and applications.
Uniqueness: Ethyl4-ethyl-1H-1,2,3-triazole-5-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Biological Activity
Ethyl 4-ethyl-1H-1,2,3-triazole-5-carboxylate (ETC) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of ETC, including its synthesis, antimicrobial properties, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with various azides under suitable conditions. Characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Table 1: Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | Ethyl acetoacetate + Azide | Reflux in DMSO | High |
2 | Purification via recrystallization | Ethanol | >90% |
Antimicrobial Activity
ETC has been evaluated for its antimicrobial properties against a range of pathogens. Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal activity.
Case Study: Antimicrobial Screening
In a study by Ogura et al., various triazole derivatives were screened for antimicrobial activity. ETC demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined, showing that ETC had an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .
Table 2: Antimicrobial Activity of ETC
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 128 |
The mechanism by which ETC exerts its antimicrobial effects is believed to involve the disruption of cell wall synthesis and interference with nucleic acid metabolism. Triazoles are known to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungal cells, leading to cell membrane destabilization .
Other Biological Activities
Beyond its antimicrobial properties, ETC has been investigated for other biological activities:
Antiviral Properties
Recent studies have indicated that triazole derivatives can exhibit antiviral activity. For example, derivatives similar to ETC were tested against influenza viruses and showed promising results in reducing viral infectivity .
Table 3: Antiviral Activity of Triazole Derivatives
Virus Strain | Inhibition (%) |
---|---|
H1N1 | >90 |
H3N2 | >85 |
Structure-Activity Relationship (SAR)
The biological activity of triazoles is often influenced by their structural modifications. In a study focusing on SAR, it was found that the introduction of various substituents at specific positions on the triazole ring could enhance or diminish biological activity .
Key Findings:
- Alkyl Substituents : The presence of longer alkyl chains increased hydrophobicity and improved membrane penetration.
- Aromatic Rings : Substituents that enhance π-π stacking interactions contributed to higher potency against target enzymes.
Properties
IUPAC Name |
ethyl 5-ethyl-2H-triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-5-6(9-10-8-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRDGYNDJQKGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNN=C1C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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